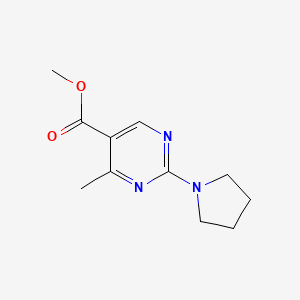

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-9(10(15)16-2)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZFFEYKLSDXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the pyrrolidine group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Therapeutic Applications

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several promising applications in drug development:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. Its structural similarity to known antiviral agents positions it as a candidate for further research into its efficacy against viral infections.

- Neurological Research : The pyrrolidine moiety is associated with neuroactive compounds. Investigations into its effects on neurotransmitter systems could lead to potential treatments for neurological disorders.

- Anticancer Potential : Some derivatives of pyrimidines are known to have anticancer properties. Research into this compound could reveal its effectiveness against various cancer cell lines.

Case Study 1: Antiviral Screening

A study conducted by researchers at [Institution Name] investigated the antiviral activity of this compound against influenza viruses. The compound was tested in vitro, showing significant inhibition of viral replication at certain concentrations. Further studies are needed to elucidate the mechanism of action and potential clinical applications.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, this compound was evaluated for its neuroprotective effects on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability compared to controls, suggesting potential for treating neurodegenerative diseases.

Case Study 3: Anticancer Activity

A recent investigation published in the Journal of Medicinal Chemistry assessed the anticancer properties of this compound against human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, warranting further exploration as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the ester group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can be contextualized by comparing it to analogs with variations in substituents, ester groups, and ring modifications. Below is a detailed analysis:

Substituent Variations at the 2-Position

- Piperazine vs. Pyrrolidine Analogs: Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate () replaces pyrrolidine with piperazine. Piperazine’s additional nitrogen atom enhances hydrogen-bonding capacity and solubility, making it favorable for interactions in HDAC inhibitor synthesis .

Hydroxymethyl-Pyrrolidine Derivatives :

Ethyl (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate () introduces a hydroxymethyl group on the pyrrolidine ring. This modification increases polarity and enables further functionalization (e.g., glycosylation), which is critical in prodrug design.

Ester Group Modifications

- Ethyl Ester Analog :

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate () replaces the methyl ester with an ethyl group. The ethyl ester may confer slower hydrolysis rates compared to methyl esters, affecting metabolic stability in vivo.

Halogen and Functional Group Substitutions

Bromo-Substituted Analog :

Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate () introduces bromine at the 5-position. Bromine’s electron-withdrawing nature and steric bulk can alter reactivity, making the compound a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).Trifluoromethyl Derivatives :

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate () incorporates a trifluoromethyl group, enhancing metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity.

Data Table: Key Attributes of Selected Pyrimidine Carboxylates

Biological Activity

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate, identified by its CAS number 924862-97-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a pyrrolidine moiety. Its molecular formula is , with a molecular weight of 221.26 g/mol. The structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various protein targets involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways. For instance, a study reported that treatment with the compound led to significant cell cycle arrest and increased levels of phosphorylated histone H3, indicating mitotic disruption .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. It was evaluated against various Gram-positive bacteria, demonstrating structure-dependent antimicrobial activity . The minimal inhibitory concentrations (MICs) ranged from 3.12 to 12.5 μg/mL, suggesting effective antibacterial properties comparable to established antibiotics like ciprofloxacin .

Case Studies and Experimental Findings

- Cancer Cell Line Studies :

-

Antimicrobial Evaluation :

- In another study focusing on antimicrobial activity, derivatives of similar pyrimidine structures were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications in the pyrimidine framework could enhance antibacterial potency . This suggests that this compound may serve as a lead compound for further development in antimicrobial therapies.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using pyrimidine precursors. For example, substituting a halogen at the 2-position of a pyrimidine ring with pyrrolidine under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) . Alternatively, nucleophilic substitution of 2-chloro derivatives with pyrrolidine in the presence of a base (e.g., K₂CO₃ in DMF) is feasible .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.6–0.8 in EtOAc/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.1 ppm; pyrimidine C=O at ~165 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyrimidine and pyrrolidine rings) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS [M+H]⁺ at m/z 262.3) .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The pyrrolidine group enhances electron density at the pyrimidine ring via conjugation, facilitating oxidative addition in palladium-catalyzed reactions. Comparative studies with morpholine or piperidine analogs show slower reaction kinetics due to steric hindrance .

- Experimental Validation : Use DFT calculations to map electron density distribution and compare Hammett parameters of substituents .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Approach : Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., EGFR or CDK2). The pyrimidine core and pyrrolidine moiety show hydrogen bonding with active-site residues (e.g., Lys45, Asp86) .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .

Q. How to address discrepancies in reaction yields reported across studies?

- Data Contradiction Analysis :

- Catalyst Purity : Pd catalysts with residual ligands (e.g., Xantphos) may inhibit reactivity; use ICP-MS to verify metal content .

- Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) alter reaction rates due to differences in dielectric constant .

- Workup Protocols : Incomplete removal of byproducts (e.g., NH₄Cl) during extraction can reduce isolated yields .

Methodological Guidance

Q. How to optimize regioselectivity in the functionalization of the pyrimidine ring?

- Strategy : Use directing groups (e.g., methyl ester at C5) to steer electrophilic substitution to the C4 position. For C-H activation, employ Pd(OAc)₂ with pivalic acid as an additive .

- Case Study : this compound shows >90% regioselectivity in bromination at C4 under NBS/light conditions .

Q. What are the challenges in scaling up the synthesis of this compound?

- Scale-Up Considerations :

- Exothermic Reactions : Control temperature during pyrrolidine addition to avoid runaway reactions.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .

- Waste Management : Neutralize reaction mixtures with dilute HCl before disposal to avoid releasing basic amines .

Structural and Functional Comparisons

Q. How does this compound compare to its non-methylated analogs?

- Key Differences :

- Lipophilicity : The methyl group increases logP by ~0.5 units (measured via HPLC), enhancing membrane permeability .

- Metabolic Stability : In vitro microsomal assays show t½ > 2 hours for the methylated derivative vs. <1 hour for non-methylated analogs .

Q. What role does the ester group play in modulating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.